p53 (232-240)

Description

BenchChem offers high-quality p53 (232-240) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p53 (232-240) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

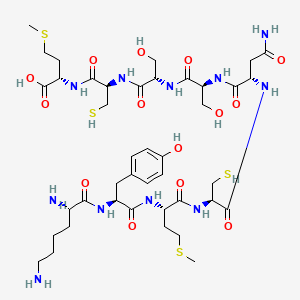

Molecular Formula |

C41H67N11O14S4 |

|---|---|

Molecular Weight |

1066.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

BQZORONQBOCJGB-NOFINNCCSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Immunological Role of the p53 (232-240) Peptide in Tumor Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its functions include inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] However, the TP53 gene is the most frequently mutated gene in human cancers, leading to loss of its tumor-suppressive functions and sometimes gain of oncogenic activities.[3] The overexpression of both wild-type and mutant p53 in tumor cells makes it an attractive target for cancer immunotherapy. This technical guide focuses on a specific fragment of the p53 protein, the 232-240 amino acid peptide, and its function in tumor suppression, primarily through its role as an immunogenic epitope in cancer vaccines designed to elicit a robust anti-tumor immune response.

Mechanism of Action: An Immunological Perspective

The p53 (232-240) peptide functions as a tumor-associated antigen (TAA) that can be recognized by the immune system. Its role in tumor suppression is not through direct cellular activity but by acting as an epitope that, when presented by antigen-presenting cells (APCs) like dendritic cells (DCs), can stimulate and activate cytotoxic T lymphocytes (CTLs).[4][5] These activated CTLs can then recognize and kill tumor cells that present this p53 peptide on their surface via Major Histocompatibility Complex (MHC) class I molecules.[6][7] Both wild-type and mutant versions of the p53 (232-240) peptide have been investigated for their immunogenic potential.[4][8]

The general mechanism is as follows:

-

Antigen Presentation: Dendritic cells are loaded ex vivo with the synthetic p53 (232-240) peptide.

-

T-Cell Activation: These peptide-pulsed DCs are then introduced as a vaccine, where they present the peptide to naive CD8+ T-cells in the lymph nodes.

-

CTL Response: This interaction, along with co-stimulatory signals, leads to the proliferation and differentiation of p53 (232-240)-specific CTLs.

-

Tumor Cell Lysis: The activated CTLs circulate throughout the body, and upon recognizing the p53 (232-240) peptide presented on the surface of tumor cells, they induce apoptosis, leading to tumor cell death.

Quantitative Data from Preclinical Studies

The efficacy of p53 (232-240) peptide-based vaccines has been evaluated in various preclinical murine models. The following tables summarize key quantitative findings from these studies.

| Study Focus | Animal Model | Vaccine Formulation | Key Quantitative Outcomes | Reference |

| Mutant p53 Peptide Vaccine | BALB/c mice | Dendritic cells pulsed with mutant p53 (232-240) peptide (234CM) | Complete tumor rejection in 100% of mice in a vaccination and therapy setting. | [8] |

| Wild-type p53 Peptide Vaccine | BALB/c mice | Dendritic cells pulsed with wild-type p53 (232-240) peptide (234CW) | Induced peptide-specific CTLs that reacted against several sarcoma cell lines. | [8] |

| Combination Peptide Vaccine | C57BL/6 mice | VacciMax® containing TRP2:180–188 and modified p53:232–240 peptides | Complete tumor eradication in 100% of vaccinated mice. | [9] |

| Single Peptide Vaccine vs. Combination | C57BL/6 mice | VacciMax® with TRP2:180–188 or modified p53:232–240 alone | TRP2 alone: tumor eradication in 40% of mice. p53 alone: delayed tumor development, with 20% becoming tumor-free. | [9] |

| IFN-γ Response to Combination Vaccine | C57BL/6 mice | VacciMax® with TRP2 and p53 peptides | A single immunization stimulated a robust IFN-γ response against both antigens simultaneously. | [9] |

Experimental Protocols

Preparation of Dendritic Cell-Based p53 (232-240) Peptide Vaccine

This protocol describes the generation of bone marrow-derived dendritic cells (BM-DCs) and their subsequent pulsing with the p53 (232-240) peptide.

Materials:

-

Bone marrow cells from mice (e.g., BALB/c)

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

Complete RPMI 1640 medium

-

p53 (232-240) peptide (wild-type or mutant)

-

Fetal Bovine Serum (FBS)

Procedure:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in complete RPMI 1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

-

On day 3, replace the medium with fresh medium containing GM-CSF and IL-4.

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature DCs.

-

Wash the DCs and resuspend them in serum-free medium.

-

Pulse the DCs with the p53 (232-240) peptide (e.g., 10-40 µg/mL) for 2-4 hours at 37°C.

-

Wash the peptide-pulsed DCs twice to remove excess peptide.

-

Resuspend the final DC vaccine in sterile PBS for injection.

In Vivo Tumor Model and Vaccination

This protocol outlines a typical therapeutic tumor vaccination experiment in mice.

Materials:

-

Syngeneic tumor cells (e.g., Meth A sarcoma for BALB/c mice)

-

Peptide-pulsed DC vaccine

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Inject a tumorigenic dose of tumor cells (e.g., 3.5 x 10^5 Meth A cells) subcutaneously into the flank of the mice.

-

Allow the tumors to establish for a set period (e.g., 7 days).

-

On day 7, inject the p53 (232-240) peptide-pulsed DC vaccine (e.g., 1 x 10^6 cells) intravenously or subcutaneously.

-

A booster vaccination may be given (e.g., on day 14).

-

Monitor tumor growth every 2-3 days by measuring the perpendicular diameters with calipers.

-

Continue monitoring for a predetermined period or until tumors reach a humane endpoint.

Cytotoxic T Lymphocyte (CTL) Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxic activity of p53 (232-240)-specific T-cells.

Materials:

-

Splenocytes from vaccinated and control mice (as effector cells)

-

Target cells (e.g., P815 mastocytoma cells)

-

p53 (232-240) peptide

-

⁵¹Cr-sodium chromate

-

Complete medium

-

Triton X-100 (for maximum release)

Procedure:

-

Label the target cells with ⁵¹Cr by incubating them with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.

-

Wash the labeled target cells three times to remove excess ⁵¹Cr.

-

Pulse a portion of the labeled target cells with the p53 (232-240) peptide.

-

Co-culture the effector splenocytes with the labeled target cells (peptide-pulsed and unpulsed) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubate the plate for 4-6 hours at 37°C.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-γ ELISpot Assay

This protocol is used to quantify the number of p53 (232-240)-specific, IFN-γ-secreting T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate for HRP (e.g., AEC)

-

Splenocytes from vaccinated and control mice

-

p53 (232-240) peptide

-

Recombinant human IL-2

Procedure:

-

Coat the ELISpot plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with a blocking buffer.

-

Add splenocytes to the wells.

-

Stimulate the cells with the p53 (232-240) peptide. Include negative controls (no peptide) and positive controls (e.g., a mitogen like Concanavalin A).

-

Incubate the plate for 24-48 hours at 37°C.

-

Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate to develop the spots.

-

Stop the reaction by washing with water.

-

Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Visualizations

The immunological processes involved in the p53 (232-240) peptide-mediated tumor suppression can be visualized through signaling pathways and experimental workflows.

Signaling Pathway: T-Cell Activation by p53 (232-240) Peptide-Pulsed Dendritic Cell

Caption: T-Cell activation by a p53 (232-240) peptide-pulsed dendritic cell.

Experimental Workflow: In Vivo Tumor Vaccination and Efficacy Assessment

Caption: Workflow for in vivo p53 (232-240) peptide vaccine efficacy testing.

Conclusion

The p53 (232-240) peptide represents a promising component in the development of cancer immunotherapies. Its ability to elicit a specific and effective cytotoxic T lymphocyte response against p53-expressing tumors has been demonstrated in preclinical models. This technical guide provides a foundational understanding of its mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its investigation. Further research, particularly clinical trials, is necessary to fully elucidate the therapeutic potential of p53 (232-240) peptide-based vaccines in human cancer patients. The continued exploration of optimal vaccine formulations, adjuvants, and combination therapies will be crucial in translating the preclinical success of this approach into effective clinical treatments.

References

- 1. scispace.com [scispace.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scispace.com [scispace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of cytotoxic T-cell responses by p53 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-peptide vaccination with driver gene mutations in p53 and Kras induces cancer mutation-specific effector as well as regulatory T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p53(232-240) in Cancer Immunotherapy: A Technical Guide

The tumor suppressor protein p53 is frequently mutated or overexpressed in a vast array of human cancers, making it an attractive target for cancer immunotherapy.[1][2] A specific segment of this protein, the amino acid sequence from 232 to 240, has emerged as a key epitope for eliciting anti-tumor immune responses. This technical guide provides an in-depth analysis of the role of the p53(232-240) peptide in cancer immunotherapy, focusing on its immunogenicity, mechanism of action, and preclinical efficacy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.

The p53(232-240) Epitope as a Tumor Antigen

The p53(232-240) peptide, encompassing amino acids 232-240 of the p53 protein, can act as a tumor-associated antigen (TAA). This is due to the overexpression of p53 in many tumor cells, which allows for the presentation of p53-derived peptides on the cell surface by Major Histocompatibility Complex (MHC) class I molecules.[3][4] This presentation enables the recognition of cancer cells by cytotoxic T lymphocytes (CTLs), a critical component of the adaptive immune system. Both wild-type and mutant forms of the p53(232-240) peptide have been investigated for their immunotherapeutic potential.[1][5] A modified version of the murine p53 peptide (p53: 232–240; KYICNSSCM) has been shown to be presented by the murine MHC-class I molecule H-2K.[6]

Induction of Anti-Tumor Immunity with p53(232-240)-Based Vaccines

Vaccination with p53(232-240) peptides aims to generate a robust and specific CTL response against tumor cells presenting this epitope. Several preclinical studies have demonstrated the feasibility of this approach using various vaccine platforms.

Peptide-Based Vaccines with Adjuvants

A notable example is the use of a modified p53(232-240) peptide in a liposome-based vaccine delivery platform known as VacciMax® (VM).[2][6] When combined with adjuvants such as CpG oligodeoxynucleotides (CpG ODN) and the Pan-DR-binding epitope (PADRE), this vaccine formulation has been shown to significantly enhance the immunogenicity of the p53 peptide.[2][6]

Dendritic Cell-Based Vaccines

Another effective strategy involves the use of dendritic cells (DCs), the most potent antigen-presenting cells.[5][7] DCs can be pulsed ex vivo with the p53(232-240) peptide and then administered to induce a powerful and specific anti-tumor CTL response.[5][7][8] This approach has shown efficacy in both prophylactic and therapeutic settings in murine tumor models.[5][7]

Quantitative Analysis of Immunogenicity and Anti-Tumor Efficacy

The immunogenicity of p53(232-240)-based vaccines is often quantified by measuring the frequency of peptide-specific T cells, typically through an enzyme-linked immunosorbent spot (ELISPOT) assay that detects interferon-gamma (IFN-γ) producing cells. The anti-tumor efficacy is evaluated in preclinical tumor models, such as the B16-F10 melanoma model in C57BL/6 mice.[2][6]

Immunogenicity Data

The following table summarizes the quantitative data from ELISPOT assays measuring the number of IFN-γ producing splenocytes (Spot Forming Cells, SFC) in response to vaccination with the modified p53(232-240) peptide.

| Vaccine Formulation | Mean SFC per 10^6 Splenocytes | Fold Increase vs. Control | Reference |

| p53(232-240) in VM with CpG and PADRE | ~350 | ~7 | [6] |

| p53(232-240) in VM without CpG | ~50 | ~1 | [6] |

| p53(232-240) with CpG and PADRE (no VM) | ~50 | ~1 | [6] |

| Irrelevant Peptide in VM | ~50 | 1 | [6] |

Anti-Tumor Efficacy Data

The subsequent table presents the anti-tumor efficacy of p53(232-240)-based vaccines in the B16-F10 melanoma model.

| Treatment Group | Outcome | Reference |

| TRP2(180-188) + p53(232-240) in VM with CpG and PADRE | 100% complete tumor eradication | [2][6] |

| TRP2(180-188) alone in VM with CpG and PADRE | 60% complete tumor suppression for at least 20 days | [6] |

| TRP2 and p53 epitopes with CpG and ISA51 (no liposomes) | No more than 20% of mice remained tumor-free | [6] |

| p53(232-240) alone | Delayed tumor development in some mice, but all eventually developed tumors | [2][6] |

| PBS Control | All mice developed tumors by day 14 | [2][6] |

Signaling Pathways and Experimental Workflows

T-Cell Priming by a p53(232-240) Peptide Vaccine

The following diagram illustrates the proposed signaling pathway for the induction of a CTL response by a p53(232-240)-based vaccine.

CTL priming by a p53(232-240) vaccine.

Experimental Workflow for Assessing Vaccine Efficacy

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a p53(232-240)-based cancer vaccine in a preclinical mouse model.

Preclinical vaccine efficacy workflow.

Key Experimental Protocols

Murine Tumor Model and Vaccination

-

Animal Model: C57BL/6 mice are typically used for the B16-F10 melanoma model.[2]

-

Tumor Cell Implantation: Mice are implanted subcutaneously with B16-F10 melanoma cells.[9]

-

Vaccination: Six days post-tumor implantation, mice are vaccinated subcutaneously with the experimental vaccine formulation.[9] This can consist of a mixture of synthetic peptides, such as modified p53(232-240), TRP-2(181-188), and PADRE, along with CpG adjuvant, either in a delivery vehicle like VacciMax® or a control formulation.[9]

ELISPOT Assay for IFN-γ Production

-

Splenocyte Isolation: Spleens are harvested from vaccinated and control mice 8 days post-immunization.[6] Splenocytes are then isolated.

-

In Vitro Stimulation: The isolated splenocytes are stimulated in vitro with the p53(232-240) peptide.[6]

-

Detection of IFN-γ: The number of IFN-γ-producing T cells is determined using a standard ELISPOT assay kit.[6] The spots, each representing a single IFN-γ-secreting cell, are then counted.

Conclusion and Future Directions

The p53(232-240) peptide has demonstrated significant promise as a target for cancer immunotherapy.[1][8] Vaccine strategies incorporating this epitope, particularly when combined with potent adjuvants and advanced delivery systems, can induce robust CTL responses leading to tumor control and eradication in preclinical models.[2][6] Future research should focus on optimizing vaccine formulations, exploring combination therapies with other immunomodulatory agents such as checkpoint inhibitors, and translating these promising preclinical findings into clinical trials for patients with p53-overexpressing cancers. The ability to target both wild-type and mutant p53 sequences further broadens the potential applicability of this immunotherapeutic approach.[5][7]

References

- 1. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]

- 7. aacrjournals.org [aacrjournals.org]

- 8. dl.begellhouse.com [dl.begellhouse.com]

- 9. scilit.com [scilit.com]

A Technical Guide to the p53 (232-240) Peptide: Sequence, Structure, and Immunological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The p53 tumor suppressor protein is a cornerstone of cancer research, with its multifaceted role in maintaining genomic integrity. Within this critical protein lies the p53 (232-240) peptide, a nine-amino-acid sequence that has garnered significant attention for its immunological properties and its potential as a component of cancer vaccines. This technical guide provides a comprehensive overview of the p53 (232-240) peptide, detailing its sequence, structural characteristics, and its role in anti-tumor immunity, supported by experimental data and methodologies.

Peptide Sequence and Physicochemical Properties

The p53 (232-240) peptide is a nonapeptide with the following amino acid sequence:

Sequence: Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met[1][2] One-Letter Code: KYMCNSSCM[2]

This sequence is derived from the DNA-binding domain of the human p53 protein.[3] The presence of two cysteine residues suggests the potential for disulfide bond formation, which could influence its conformation and stability.

| Property | Value | Reference |

| Molecular Formula | C41H67N11O14S4 | [1][2] |

| Molecular Weight | 1066.3 g/mol | [1][2] |

Structural Characteristics

A definitive high-resolution 3D structure of the isolated p53 (232-240) peptide is not publicly available in databases such as the Protein Data Bank (PDB). The inherent flexibility of short peptides often makes them challenging to crystallize for X-ray diffraction studies. However, its conformation when bound to Major Histocompatibility Complex (MHC) molecules is crucial for its immunological recognition.

Structural analysis of peptides can be approached using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the solution structure and dynamics of the peptide.

-

Circular Dichroism (CD) Spectroscopy: To assess the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) in different solvent environments.[4][5]

-

X-ray Crystallography: Of the peptide in complex with its binding partners, such as MHC molecules, to reveal the precise conformation recognized by T-cells.

While specific structural data for the p53 (232-240) peptide is limited, the region from which it is derived is located within the DNA-binding core domain of the full-length p53 protein.[3] This domain is known to have a beta-sandwich scaffold.[6]

Immunological Significance and Signaling Pathway

The primary significance of the p53 (232-240) peptide lies in its role as a tumor-associated antigen. It can be presented by MHC class I molecules on the surface of tumor cells and recognized by cytotoxic T lymphocytes (CTLs), leading to an anti-tumor immune response.[7][8] This process is a key component of cancer immunotherapy.

The signaling pathway involving the p53 (232-240) peptide is the MHC class I antigen presentation pathway:

Quantitative Data

Quantitative data for the p53 (232-240) peptide primarily revolves around its immunogenicity and binding to MHC molecules.

| Parameter | Value | Experimental System | Reference |

| MHC Binding | |||

| H-2Kd Binding | 30% inhibition of radiolabeled peptide binding at 100 nM | Murine competitive binding assay | [9] |

| HLA-A2.1 Binding | Binds to HLA-A2.1 | Human peptide-MHC stabilization and reconstitution assays | [10] |

| Immunogenicity | |||

| CTL Induction | Induces peptide-specific CTLs | In vivo immunization of BALB/c mice | [8][9] |

| IFN-γ Producing Splenocytes | Significant increase in number | Ex vivo ELISPOT assay after immunization of C57BL/6 mice | [11] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of the p53 (232-240) peptide and for assessing its biological activity.

Peptide Synthesis and Purification

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this length.

General Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid (Methionine) with its α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Fmoc Deprotection: Remove the Fmoc group using a mild base (e.g., piperidine in DMF).

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and add it to the resin to form a peptide bond.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide for stable storage.

In Vitro CTL Induction Assay

This assay is used to assess the ability of the p53 (232-240) peptide to stimulate a T-cell response in vitro.

General Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy donor (e.g., HLA-A2 positive) using density gradient centrifugation (e.g., Ficoll-Hypaque).

-

Generation of Dendritic Cells (DCs): Culture the adherent monocyte fraction of PBMCs in the presence of GM-CSF and IL-4 to differentiate them into immature DCs. Mature the DCs using a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).

-

Peptide Pulsing: Incubate the mature DCs with the p53 (232-240) peptide to allow for its uptake and presentation on MHC class I molecules.

-

Co-culture with T-cells: Co-culture the peptide-pulsed DCs with autologous CD8+ T-cells.

-

Restimulation: Periodically restimulate the T-cells with freshly prepared peptide-pulsed DCs and supplement with IL-2 to promote the expansion of peptide-specific CTLs.

-

Assessment of CTL Activity: After several rounds of stimulation, assess the cytotoxic activity of the expanded T-cells against target cells (e.g., T2 cells or a tumor cell line) pulsed with the p53 (232-240) peptide using a chromium-51 release assay or a flow cytometry-based cytotoxicity assay. The production of IFN-γ can be measured by ELISPOT or intracellular cytokine staining.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to evaluate the secondary structure of the p53 (232-240) peptide in various environments.

General Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in the desired buffer (e.g., phosphate buffer for an aqueous environment or a buffer containing a membrane-mimetic solvent like trifluoroethanol). The peptide concentration should be in the micromolar range (e.g., 30 µM).

-

Instrument Setup: Use a CD spectrometer and purge the instrument with nitrogen gas. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

-

Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

Data Analysis: Process the raw data by subtracting the spectrum of the buffer alone. The resulting spectrum can be analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[5]

Conclusion

The p53 (232-240) peptide is a promising epitope for the development of cancer immunotherapies. Its ability to be presented by MHC class I molecules and elicit a specific CTL response makes it a valuable target for vaccine design. Further research focusing on enhancing its immunogenicity, understanding its precise conformation when bound to different HLA alleles, and optimizing its delivery in vivo will be crucial for its successful clinical translation. This guide provides a foundational understanding of the key technical aspects of the p53 (232-240) peptide for researchers and developers in the field of oncology and immunology.

References

- 1. apexbt.com [apexbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. P53 - Proteopedia, life in 3D [proteopedia.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.begellhouse.com [dl.begellhouse.com]

- 9. scispace.com [scispace.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]

The p53 (232-240) Epitope: A Technical Guide to its Discovery, History, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of the p53 (232-240) epitope, a key target in cancer immunotherapy. We will explore its initial identification, its role in eliciting anti-tumor immune responses, and the experimental methodologies that have been pivotal in its characterization. This document is designed to provide a comprehensive resource for professionals in the fields of immunology, oncology, and drug development.

Discovery and Historical Context

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is one of the most extensively studied proteins in cancer research.[1] Its discovery in 1979 was a landmark event, initially identifying it as a cellular protein associated with viral transformation.[2][3] Subsequent research revealed its crucial role in preventing cancer formation by controlling cell cycle and apoptosis.[1]

The immunological significance of p53 began to emerge when it was identified as a tumor-associated antigen (TAA). Specifically, the discovery of the p53 (232-240) epitope arose from studies on chemically-induced sarcomas in mice.

Initial Identification in a Murine Sarcoma Model:

The story of the p53 (232-240) epitope began with the study of the Meth A sarcoma, a chemically-induced tumor in BALB/c mice.[4] Researchers in the early 1990s were investigating tumor-specific antigens that could be targeted by the immune system. It was discovered that a mutation in the p53 gene of the Meth A sarcoma at codon 234 resulted in an altered protein.[4]

A 9-amino acid peptide fragment spanning residues 232-240 of this mutated p53 protein was found to be immunogenic. This mutant peptide, with the sequence KYICNSSCM, was shown to bind to the Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[4] This binding allowed the peptide to be presented on the surface of tumor cells, making them recognizable to cytotoxic T lymphocytes (CTLs).

Immunogenicity of Mutant and Wild-Type Epitopes:

Early experiments demonstrated that vaccination with the mutant p53 (232-240) peptide could induce a specific CTL response in mice, leading to the rejection of the Meth A sarcoma.[4] This provided a crucial proof-of-concept for peptide-based cancer vaccines targeting p53 mutations.

Further research revealed that the wild-type version of the p53 (232-240) epitope (sequence: KYMCNSSCM) could also be immunogenic.[2][4] Immunization of mice with dendritic cells (DCs) pulsed with the wild-type p53 (232-240) peptide induced CTLs that could recognize and kill tumor cells overexpressing wild-type p53.[2][4] This finding was significant as it suggested that a vaccine targeting the wild-type epitope could be broadly applicable to a wide range of cancers that overexpress p53, not just those with a specific mutation in this region.

Quantitative Data Summary

While extensive quantitative data for the p53 (232-240) epitope is dispersed across numerous publications, this section summarizes key findings to provide a comparative overview.

Table 1: MHC Binding Affinity of p53 (232-240) Peptides

| Peptide | Sequence | MHC Allele | Binding Data | Reference |

| Mutant p53 (232-240) (234CM) | KYICNSSCM | H-2Kd | 30% inhibition of probe binding at 100 nM | [5] |

| Wild-Type p53 (232-240) (234CW) | KYMCNSSCM | H-2Kd | Higher affinity than 234CM | [5] |

Note: The data for the mutant peptide is semi-quantitative. A lower concentration required for inhibition indicates a higher binding affinity.

Table 2: Immunogenicity of a Modified p53 (232-240) Peptide in an ELISPOT Assay

| Vaccine Formulation | Mean Spot Forming Cells (SFC) per Spleen (Approx.) |

| Modified p53:232-240 in VM with CpG and PADRE adjuvants | ~1800 |

| Modified p53:232-240 in VM without CpG | ~400 |

| Modified p53:232-240 with PADRE and CpG (without VM) | ~200 |

| Irrelevant Peptide in VM | ~100 |

Data is estimated from a graphical representation in the cited source and represents the number of IFN-γ producing splenocytes 8 days after a single immunization. VM refers to VacciMax®, a liposome-based vaccine delivery platform.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of the p53 (232-240) epitope.

Generation and Peptide Pulsing of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of immature dendritic cells from mouse bone marrow and their subsequent pulsing with the p53 (232-240) peptide.

Materials:

-

Femurs and tibias from BALB/c or C57BL/6 mice

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

p53 (232-240) peptide (wild-type or mutant)

-

FACS buffer (PBS with 2% FBS and 0.02% sodium azide)

-

Antibodies for flow cytometry (e.g., anti-CD11c, anti-MHC class II)

Procedure:

-

Bone Marrow Isolation:

-

Euthanize mice according to institutional guidelines.

-

Aseptically dissect femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with RPMI-1640.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.

-

-

Dendritic Cell Culture:

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 106 cells/mL.

-

Supplement the medium with 20 ng/mL of GM-CSF and 10 ng/mL of IL-4.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh medium containing GM-CSF and IL-4.

-

On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are the immature dendritic cells.

-

-

Peptide Pulsing:

-

Wash the immature dendritic cells with serum-free RPMI-1640.

-

Resuspend the cells at 1 x 106 cells/mL in serum-free RPMI-1640.

-

Add the p53 (232-240) peptide at a final concentration of 10 µg/mL.

-

Incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

Wash the peptide-pulsed dendritic cells three times with PBS to remove excess peptide.

-

The peptide-pulsed DCs are now ready for use in immunization or in vitro assays.

-

In Vitro Induction and Measurement of p53 (232-240)-Specific CTLs using ELISPOT

This protocol describes the in vitro stimulation of splenocytes to generate p53 (232-240)-specific CTLs and their quantification using an IFN-γ ELISPOT assay.

Materials:

-

Splenocytes from immunized or naive mice

-

Peptide-pulsed dendritic cells (as prepared above) or peptide alone

-

Complete RPMI-1640 medium

-

Recombinant murine IL-2

-

IFN-γ ELISPOT plates and reagents

-

Automated ELISPOT reader

Procedure:

-

In Vitro CTL Stimulation:

-

Prepare a single-cell suspension of splenocytes from the spleens of mice.

-

Co-culture 2 x 106 splenocytes with 1 x 105 peptide-pulsed dendritic cells in a 24-well plate. Alternatively, splenocytes can be stimulated directly with 10 µg/mL of the p53 (232-240) peptide.

-

Supplement the culture with 20 U/mL of IL-2.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

ELISPOT Assay:

-

Coat the ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with RPMI-1640 containing 10% FBS.

-

Add the in vitro stimulated splenocytes to the wells at a density of 2 x 105 cells/well.

-

Restimulate the cells in the wells with peptide-pulsed target cells (e.g., T2 cells) or the p53 (232-240) peptide (10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

-

Incubate, wash, and then add streptavidin-alkaline phosphatase.

-

Develop the spots with a suitable substrate (e.g., BCIP/NBT).

-

Wash the plate with water and allow it to dry.

-

Count the spots using an automated ELISPOT reader. The results are expressed as spot-forming cells (SFC) per million splenocytes.

-

Chromium-51 Release Cytotoxicity Assay

This protocol details a classic method to measure the cytotoxic activity of p53 (232-240)-specific CTLs against peptide-pulsed target cells.

Materials:

-

In vitro stimulated CTLs (effector cells)

-

Target cells (e.g., P815 mastocytoma cells for H-2Kd)

-

p53 (232-240) peptide

-

Sodium chromate (51Cr)

-

Complete RPMI-1640 medium

-

96-well U-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 106 target cells in 100 µL of complete RPMI-1640.

-

Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

-

Wash the labeled target cells three times with a large volume of complete RPMI-1640 to remove unincorporated 51Cr.

-

Resuspend the cells at 1 x 105 cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate a portion of the labeled target cells with 10 µg/mL of the p53 (232-240) peptide for 1 hour at 37°C.

-

Wash the peptide-pulsed target cells to remove excess peptide.

-

-

Cytotoxicity Assay:

-

Plate 1 x 104 labeled target cells (with or without peptide) in each well of a 96-well U-bottom plate.

-

Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

-

Include control wells for:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Signaling Pathways and Experimental Workflows

Dendritic Cell Maturation and Antigen Presentation

The following diagram illustrates the key steps involved in the maturation of a dendritic cell and the presentation of the p53 (232-240) epitope on an MHC class I molecule.

T-Cell Receptor Signaling Upon Epitope Recognition

This diagram outlines the initial signaling cascade within a CD8+ T-cell upon recognition of the p53 (232-240)-MHC complex on an antigen-presenting cell.

Experimental Workflow for Assessing Vaccine Efficacy

The following diagram illustrates a typical experimental workflow to assess the in vivo efficacy of a p53 (232-240) peptide-based vaccine.

Conclusion

The discovery and characterization of the p53 (232-240) epitope represent a significant advancement in the field of cancer immunotherapy. From its initial identification in a murine tumor model to its use in preclinical vaccine studies, this epitope has proven to be a valuable target for eliciting anti-tumor CTL responses. The methodologies detailed in this guide have been instrumental in understanding its immunogenicity and potential for therapeutic application. Further research focusing on optimizing vaccine delivery systems and exploring its efficacy in clinical settings will be crucial for translating the promise of p53-targeted immunotherapy into tangible benefits for cancer patients.

References

- 1. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Protein Immunogenicity with a Dendritic Cell Line-Derived Endolysosomal Degradome | PLOS One [journals.plos.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide on the Mechanism of p53 (232-240) Binding to MHC Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the p53 tumor suppressor protein-derived peptide p53(232-240) and Major Histocompatibility Complex (MHC) class I molecules. This interaction is a critical event in the immune surveillance of cancer, and understanding its mechanism is paramount for the development of targeted immunotherapies.

Introduction: p53 as a Tumor Antigen

The p53 protein, often termed the "guardian of the genome," is a crucial tumor suppressor that is mutated in over 50% of human cancers. This high frequency of alteration, coupled with the resulting accumulation of p53 protein in tumor cells, makes it an attractive target for cancer immunotherapy. Cytotoxic T lymphocytes (CTLs) can recognize and eliminate tumor cells by identifying short p53-derived peptides presented on the cell surface by MHC class I molecules. The p53(232-240) region is a well-characterized epitope that has been shown to elicit anti-tumor immune responses.

The p53(232-240) Epitope and its Variants

The p53(232-240) peptide sequence and its common variants are central to its immunogenicity. Both wild-type and mutant forms of this peptide have been investigated for their ability to bind MHC molecules and trigger immune responses.

-

Wild-Type Sequence (Human): KYICNSSCM

-

Wild-Type Sequence (Murine): KYMCNSSCM[1]

-

Common Mutant Variant (Meth A sarcoma, murine): A missense mutation at codon 234 results in a Methionine to Isoleucine substitution (KYICNSSCM -> KYII NSSCM).

Mechanism of p53(232-240) Binding to MHC Class I

The presentation of the p53(232-240) peptide to CTLs is a multi-step process orchestrated by the MHC class I antigen processing and presentation pathway.

Antigen Processing and Presentation Pathway

Wild-type p53 plays an active role in promoting its own presentation by upregulating key components of the antigen processing machinery. This includes the Transporter associated with Antigen Processing (TAP) and the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1).[2] TAP transports cytosolic peptides into the endoplasmic reticulum (ER), where they can be loaded onto MHC class I molecules. ERAP1 is involved in trimming peptides to the optimal length for MHC binding.

Caption: p53 antigen processing and presentation pathway.

Structural Basis of Binding

The p53(232-240) peptide binds to the peptide-binding groove of the MHC class I heavy chain. This binding is stabilized by anchor residues within the peptide sequence that fit into specific pockets of the MHC molecule. For the murine H-2Kd molecule, a binding motif has been identified which consists of a tyrosine (Y) at position 2 and a hydrophobic residue (such as leucine, isoleucine, or valine) at the C-terminus. The murine p53(232-240) sequence KYMCNSSCM fits this motif, although not perfectly at the C-terminus. For HLA-A2.1, the binding motif typically includes a leucine or methionine at position 2 and a valine or leucine at the C-terminus. Modifications to the p53(232-240) sequence can be made to enhance its binding affinity to specific MHC alleles.

Quantitative Analysis of p53(232-240) Binding to MHC Molecules

The binding affinity of p53(232-240) peptides to MHC molecules is a key determinant of their immunogenicity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit the binding of a reference peptide by 50%. Lower IC50 values indicate higher binding affinity.

| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Comments | Reference |

| 234CW (Wild-Type) | H-2Kd | Moderate Binder | Showed significant inhibition in competitive binding assays. | [3] |

| 234CM (Mutant) | H-2Kd | Weaker Binder | Produced ~30% inhibition of radiolabeled peptide binding at 100 nM. | [3] |

| p53 (232-240) Wild-Type | H-2Db | Binder | Recognized by H-2Db-restricted CTLs. | [1] |

| Multiple WT & Mutant p53 peptides | HLA-A2.1 | Variable | Several peptides identified as binders in T2 stabilization assays. | [4][5] |

Experimental Protocols

The binding of p53(232-240) to MHC molecules can be assessed using several in vitro assays.

Competitive MHC Class I Peptide Binding Assay

This assay measures the ability of a test peptide to compete with a radiolabeled, high-affinity reference peptide for binding to purified MHC class I molecules.

Caption: Workflow for a competitive MHC class I peptide binding assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Purified MHC class I molecules (e.g., H-2Kd) are obtained from affinity chromatography of cell lysates.

-

A high-affinity reference peptide (e.g., LLO(91-99) for H-2Kd) is radiolabeled (e.g., with 125I).

-

Test peptides (p53(232-240) variants) are synthesized and purified.

-

A binding buffer containing protease inhibitors is prepared.

-

-

Binding Reaction:

-

A fixed, low concentration of radiolabeled reference peptide (e.g., <0.5 nM) is incubated with a fixed concentration of purified MHC molecules.

-

Serial dilutions of the unlabeled p53(232-240) test peptide are added to the reaction mixtures.

-

The reactions are incubated for a sufficient time to reach equilibrium (typically 48 hours) at an appropriate temperature (e.g., room temperature).

-

-

Separation of Bound and Free Peptide:

-

MHC-peptide complexes are separated from unbound radiolabeled peptide using size-exclusion chromatography (e.g., a TSK column).

-

-

Quantification and Data Analysis:

-

The radioactivity in the fractions corresponding to the MHC-peptide complexes and the free peptide is measured using a gamma counter.

-

The percentage of specific binding of the radiolabeled peptide is calculated for each concentration of the test peptide.

-

The IC50 value is determined by plotting the percentage of inhibition versus the concentration of the test peptide.

-

T2 Cell Stabilization Assay

Caption: Workflow for a T2 cell stabilization assay.

Detailed Methodology:

-

Cell Culture:

-

T2 cells (which express HLA-A2.1) are cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum).

-

-

Peptide Incubation:

-

T2 cells are harvested and washed.

-

Cells are incubated with serial dilutions of the p53(232-240) test peptide in serum-free medium. Positive and negative control peptides are included.

-

Incubation is typically carried out overnight (e.g., 18 hours) at 37°C in a CO2 incubator. Some protocols may include the addition of beta-2-microglobulin to enhance MHC stability.

-

-

Antibody Staining:

-

After incubation, the cells are washed to remove unbound peptide.

-

The cells are then stained with a fluorescently labeled monoclonal antibody that specifically recognizes the MHC class I allele being studied (e.g., PE-conjugated anti-HLA-A2).

-

-

Flow Cytometry Analysis:

-

The fluorescence intensity of the stained cells is measured using a flow cytometer.

-

The mean fluorescence intensity (MFI) is calculated for each peptide concentration. An increase in MFI compared to the negative control indicates that the peptide has bound to and stabilized the MHC class I molecules on the cell surface.

-

Conclusion and Future Directions

The binding of the p53(232-240) peptide to MHC class I molecules is a cornerstone of p53-targeted cancer immunotherapy. The ability to quantitatively assess this binding and understand the underlying molecular mechanisms is crucial for the design of more effective peptide-based vaccines and other immunotherapeutic strategies. Future research will likely focus on identifying novel p53 epitopes, optimizing peptide modifications to enhance MHC binding and immunogenicity, and developing more sophisticated methods for delivering these peptides to antigen-presenting cells in vivo. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. Identification of wild-type and mutant p53 peptides binding to HLA-A2 assessed by a peptide loading-deficient cell line assay and a novel major histocompatibility complex class I peptide binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mblintl.com [mblintl.com]

- 7. researchgate.net [researchgate.net]

Immunogenicity of Wild-Type vs. Mutant p53 (232-240): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and a key target in oncology. Mutations in the TP53 gene are prevalent in a majority of human cancers, leading to the expression of aberrant p53 proteins. Both wild-type p53, often overexpressed in tumor cells, and mutant p53 present unique opportunities for targeted cancer immunotherapies. This technical guide provides a comprehensive analysis of the immunogenicity of wild-type versus mutant p53, with a specific focus on the amino acid region 232-240, a known cytotoxic T-lymphocyte (CTL) epitope. We will delve into a comparative analysis of their ability to elicit an immune response, detail the experimental methodologies used to assess this immunogenicity, and explore the underlying signaling pathways.

Introduction

The p53 protein, encoded by the TP53 gene, plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. In many cancers, missense mutations in TP53 not only abrogate its tumor-suppressive functions but can also lead to the accumulation of a dysfunctional p53 protein within the cell. This overexpression makes both wild-type and mutant forms of p53 attractive targets for cancer vaccines and other immunotherapeutic strategies. The 232-240 amino acid sequence of p53 has been identified as a key epitope for recognition by CTLs, the primary effector cells in anti-tumor immunity. Understanding the comparative immunogenicity of the wild-type and mutant versions of this epitope is crucial for the rational design of effective p53-targeted cancer therapies.

Comparative Immunogenicity: Wild-Type vs. Mutant p53 (232-240)

The immunogenicity of a peptide is determined by several factors, including its binding affinity to Major Histocompatibility Complex (MHC) class I molecules, the avidity of the peptide-MHC complex for the T-cell receptor (TCR), and the subsequent activation and proliferation of antigen-specific T-cells.

Quantitative Data Summary

While direct head-to-head quantitative comparisons in a single study are limited in the publicly available literature, data from various sources allow for a comparative assessment of the immunogenic potential of wild-type and mutant p53 (232-240) peptides.

| Parameter | Wild-Type p53 (232-240) | Mutant p53 (232-240) | Key Findings & References |

| MHC Class I Binding | Demonstrates binding to H-2Kd molecules.[1] | The 234CM mutant peptide binds to H-2Kd molecules.[1] | Both wild-type and a common mutant form of the p53(232-240) peptide can bind to MHC class I, a prerequisite for T-cell recognition. |

| CTL Response (In Vitro) | Can induce peptide-specific CTLs from peripheral blood mononuclear cells (PBMCs). | Can induce peptide-specific CTLs from PBMCs. | Both peptide variants are capable of stimulating a CTL response in vitro. |

| CTL Response (In Vivo) | Immunization with dendritic cells (DCs) pulsed with wild-type peptide (234CW) induces peptide-specific CTLs in BALB/c mice.[1][2] | Immunization with DCs pulsed with mutant peptide (234CM) induces peptide-specific CTLs in BALB/c mice.[1][2] | In vivo studies confirm the immunogenicity of both wild-type and mutant peptides, leading to the generation of specific CTLs. |

| Tumor Rejection | DC-based vaccine with wild-type peptide leads to rejection of CMS4 sarcoma in BALB/c mice.[1][2] | DC-based vaccine with mutant peptide induces rejection of Meth A sarcoma in BALB/c mice.[1][2] | Both wild-type and mutant peptide vaccines have demonstrated efficacy in mediating tumor rejection in preclinical models. |

| IFN-γ Production | A modified p53(232-240) peptide in a vaccine formulation (VacciMax®) significantly increased the number of IFN-γ-producing cells.[3][4] | A modified p53(232-240) peptide in a vaccine formulation (VacciMax®) stimulated a robust IFN-γ response.[4] | IFN-γ production, a key indicator of a Th1-biased anti-tumor immune response, is elicited by vaccines containing a modified p53(232-240) peptide. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of p53 (232-240) immunogenicity.

Generation of Peptide-Pulsed Dendritic Cell (DC) Vaccine

This protocol is based on methodologies described for generating DC-based vaccines for pre-clinical and clinical studies.[5][6]

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or leukapheresis product by Ficoll-Paque density gradient centrifugation.

-

Monocyte Adherence: Plate PBMCs in a T-75 flask in serum-free media (e.g., RPMI 1640) and allow monocytes to adhere for 2 hours at 37°C.

-

DC Differentiation: Remove non-adherent cells and culture the adherent monocytes in complete RPMI 1640 supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) for 5-7 days to differentiate them into immature DCs.

-

DC Maturation: On day 5 or 6, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

-

Peptide Pulsing: Harvest mature DCs and wash them with serum-free media. Resuspend the DCs at a concentration of 1-2 x 10^7 cells/mL in serum-free media containing the wild-type or mutant p53 (232-240) peptide at a concentration of 10-50 µg/mL.

-

Incubation: Incubate the DCs with the peptide for 2-4 hours at 37°C in a humidified incubator.

-

Washing and Formulation: Wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide. Resuspend the final DC pellet in a sterile, injectable solution (e.g., saline) for in vivo administration.

In Vivo Tumor Challenge and Vaccination in a Murine Model

This protocol is a generalized procedure based on studies evaluating anti-tumor immunity in mice.[7]

-

Animal Model: Use 6-8 week old female BALB/c mice.

-

Tumor Cell Culture: Culture a syngeneic tumor cell line (e.g., Meth A sarcoma for mutant p53 studies or CMS4 sarcoma for wild-type p53 studies) in appropriate media.

-

Tumor Inoculation: Harvest tumor cells and wash them with sterile PBS. Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS. Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the right flank of each mouse.

-

Vaccination Schedule:

-

Prophylactic Model: Vaccinate mice 7-14 days before tumor inoculation.

-

Therapeutic Model: Vaccinate mice 3-7 days after tumor inoculation.

-

-

Vaccine Administration: Administer 1-5 x 10^5 peptide-pulsed DCs in 100 µL of saline via subcutaneous or intravenous injection. Administer booster vaccinations every 7-14 days as required by the experimental design.

-

Tumor Measurement: Measure tumor size every 2-3 days using a digital caliper. Calculate tumor volume using the formula: (length x width^2) / 2.

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or show signs of ulceration or distress, in accordance with institutional animal care and use committee guidelines.

IFN-γ ELISpot Assay for Quantifying Peptide-Specific T-cells

This protocol is adapted from standard ELISpot methodologies used in clinical and preclinical studies.[5][8]

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse or anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 medium for 2 hours at 37°C.

-

Cell Plating: Isolate splenocytes (from mice) or PBMCs (from humans) and resuspend them in complete RPMI 1640. Add 2-5 x 10^5 cells per well to the coated plate.

-

Stimulation: Add the p53 (232-240) wild-type or mutant peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A or anti-CD3 antibody).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator.

-

Detection:

-

Wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-mouse or anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.

-

Wash the plate with PBST and then with PBS.

-

-

Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop (15-30 minutes).

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISpot reader.

Signaling Pathways and Molecular Mechanisms

The immunogenicity of p53 peptides is intrinsically linked to the broader cellular signaling pathways regulated by wild-type and mutant p53. These pathways influence antigen processing and presentation, the tumor microenvironment, and the activation state of immune cells.

Wild-Type p53 and Immune Surveillance

Wild-type p53 generally promotes anti-tumor immunity through several mechanisms.

Caption: Wild-type p53 enhances anti-tumor immunity.

Wild-type p53 can upregulate components of the antigen processing and presentation machinery, such as TAP1 and ERAP1, leading to increased surface expression of MHC class I-peptide complexes and enhanced recognition by CTLs.[9] Furthermore, wild-type p53 can induce the expression of death receptors like Fas and TRAIL receptors, sensitizing tumor cells to CTL-mediated killing.[9] It can also suppress the expression of the immune checkpoint ligand PD-L1 through the induction of microRNA-34a, thereby preventing T-cell exhaustion.[9]

Mutant p53 and Immune Evasion

Mutant p53 proteins can exert gain-of-function activities that promote a pro-tumorigenic and immunosuppressive microenvironment.

Caption: Mutant p53 promotes an immunosuppressive tumor microenvironment.

Mutant p53 can enhance NF-κB signaling, leading to the production of pro-inflammatory cytokines that, paradoxically, can foster a tumor-promoting inflammatory environment and recruit immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).[9] Some studies suggest that mutant p53 can also interfere with the cGAS-STING pathway, a critical sensor of cytosolic DNA that normally triggers a type I interferon response essential for anti-tumor immunity.[9] This can lead to reduced T-cell infiltration and a "cold" tumor microenvironment.

Experimental Workflow for Assessing p53 Peptide Immunogenicity

The following diagram outlines a typical experimental workflow for the preclinical evaluation of p53 peptide-based vaccines.

Caption: Workflow for preclinical p53 vaccine evaluation.

Conclusion

Both wild-type and mutant p53 peptides derived from the 232-240 amino acid region are immunogenic and can serve as targets for cancer immunotherapy. Preclinical studies have demonstrated that vaccines incorporating either peptide can elicit robust CTL responses capable of mediating tumor rejection. The choice between targeting wild-type versus mutant p53 may depend on the specific tumor context, including the p53 mutation status and the overall immune landscape of the tumor microenvironment. Wild-type p53-targeted therapies may have broader applicability due to the overexpression of the protein in many tumors, regardless of mutation status. Conversely, mutant p53-targeted therapies offer the potential for greater tumor specificity, potentially reducing the risk of off-target autoimmune responses. Further research is warranted to directly compare the immunogenicity of different p53 (232-240) mutants and to optimize vaccine platforms and combination therapies to maximize clinical efficacy. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research and development efforts.

References

- 1. scispace.com [scispace.com]

- 2. Therapy of murine tumors with p53 wild-type and mutant sequence peptide- based vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapy of established B16-F10 melanoma tumors by a single vaccination of CTL/T helper peptides in VacciMax® | springermedizin.de [springermedizin.de]

- 5. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The p53 saga: Early steps in the development of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

p53 (232-240) as a target for cancer vaccine development

An In-depth Technical Guide to p53(232-240) as a Target for Cancer Vaccine Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor suppressor protein p53 is one of the most frequently mutated genes in human cancers, making it a prime target for therapeutic intervention. Overexpression of mutant p53 protein in tumor cells leads to the presentation of p53-derived peptides on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, creating tumor-associated antigens that can be recognized by cytotoxic T lymphocytes (CTLs). This guide focuses on the specific wild-type p53 epitope spanning amino acids 232-240 (Sequence: KYMCNSSCM), a promising candidate for the development of broadly applicable cancer vaccines. We review the underlying immunology, quantitative data from preclinical and clinical studies, key experimental methodologies, and the strategic workflow for vaccine development.

The p53(232-240) Epitope: A Rationale for Targeting

The p53 protein is a critical regulator of the cell cycle and a key tumor suppressor.[1] In over 50% of human cancers, the TP53 gene is mutated, often resulting in the accumulation of a stable, non-functional protein within the tumor cell.[2] This overexpression provides a rich source of peptides for presentation on the tumor cell surface.

The p53(232-240) peptide, with the sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met[1][3][4], has been identified as an immunogenic epitope. Research indicates that this peptide sequence enhances binding affinity to MHC molecules, thereby increasing its potential to stimulate an immune response.[5][6] Studies in murine models have shown that immunization with the p53(232-240) peptide can induce peptide-specific, MHC class I-restricted CTLs.[7] These CTLs are capable of recognizing and killing tumor cells that endogenously process and present this wild-type epitope.[7] Furthermore, these CTLs have demonstrated cross-reactivity against tumors with p53 mutations located outside of this specific 232-240 region, broadening their potential therapeutic utility.[8][9]

Mechanism of Action: Antigen Presentation and T-Cell Recognition

The efficacy of a p53(232-240)-based vaccine hinges on the cellular mechanics of antigen processing and presentation. The pathway leads to the recognition of the peptide-MHC complex on tumor cells by CD8+ CTLs, triggering tumor cell destruction.

Signaling Pathway for p53(232-240) Presentation

Quantitative Data Presentation

While clinical trials exclusively using the p53(232-240) peptide are limited, data from multi-peptide p53 vaccine studies provide valuable benchmarks for safety and immunogenicity.

Table 1: Summary of Immunological Responses in p53 Peptide Vaccine Clinical Trials

| Trial Phase | Cancer Type | Vaccine Composition | N | Immunological Response Metric | Result | Citation(s) |

|---|---|---|---|---|---|---|

| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | Increased p53-specific T-cell frequency (Tetramer) | 11 of 16 patients (69%) | [10] |

| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | IFN-γ secretion (ELISpot) | 4 of 16 patients showed positive response | [10] |

| Phase I | Advanced Breast Cancer | DC pulsed with 3 wild-type & 3 modified p53 peptides | 6 | p53-specific T-cell response (ELISpot) | 3 of 6 patients showed induced responses | [2] |

| Preclinical | Murine Model | Adoptive transfer of p53232-240 specific CTLs | N/A | Antitumor Activity (in vivo) | Significant reduction in established pulmonary metastases |[7] |

Table 2: Summary of Clinical Outcomes in p53 Peptide Vaccine Clinical Trials

| Trial Phase | Cancer Type | Vaccine Composition | N | Clinical Outcome Metric | Result | Citation(s) |

|---|---|---|---|---|---|---|

| Phase I | Head & Neck (HNSCC) | DC pulsed with modified p53149-157 & p53264-272 peptides | 16 | 2-Year Disease-Free Survival (DFS) | 88% | [10] |

| Phase I | Advanced Breast Cancer | DC pulsed with 6 p53 peptides | 6 | Best Response | 2 of 6 patients achieved Stable Disease (SD) |[2] |

Vaccine Development and Evaluation Workflow

The development of a p53(232-240)-based cancer vaccine follows a structured pipeline from preclinical discovery to clinical application. This workflow ensures that only safe and potentially efficacious candidates advance.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of vaccine candidates. The following sections provide composite protocols for key experiments based on established practices.

Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the synthesis of the p53(232-240) peptide (KYMCNSSCM) using a microwave-assisted peptide synthesizer.

-

Resin Preparation: Start with Rink-amide MBHA resin (0.1 mmol scale). Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it twice with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

For each coupling cycle (starting from the C-terminal Methionine), dissolve the Fmoc-protected amino acid (1.5 equiv) with a coupling agent like HBTU (1.5 equiv) and an activator base like DIEA (2 equiv) in dry DMF.

-

Add the activation mixture to the deprotected resin.

-

Allow the reaction to proceed for 5-10 minutes with microwave irradiation or 1-2 hours at room temperature.

-

Monitor reaction completion using a Kaiser-ninhydrin test.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat step 2 (Deprotection) and step 3 (Coupling) for each amino acid in the sequence: Met, Cys(Trt), Ser(tBu), Ser(tBu), Asn(Trt), Cys(Trt), Met, Tyr(tBu), Lys(Boc).

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled, wash the peptidyl-resin with Dichloromethane (DCM) and dry it.

-

Prepare a cleavage cocktail, typically Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v), to remove the peptide from the resin and cleave the side-chain protecting groups.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

-

Purification and Analysis:

-

Precipitate the cleaved peptide in cold diethyl ether and centrifuge to collect the pellet.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[11][12]

-

Dendritic Cell (DC) Generation and Peptide Pulsing

This protocol outlines the generation of monocyte-derived DCs and their loading with the p53(232-240) peptide for use as a cellular vaccine.[13][14]

-

Monocyte Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a patient's leukapheresis product using Ficoll-Hypaque density centrifugation.

-

Isolate monocytes from the PBMCs by plastic adherence. Plate PBMCs in a culture flask for 2 hours; non-adherent cells are washed off, leaving an enriched monocyte population.

-

-

DC Differentiation (Immature DCs):

-

Culture the adherent monocytes for 5-7 days in serum-free medium (e.g., AIM-V) supplemented with recombinant human GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL). This drives differentiation into immature DCs.

-

-

DC Maturation:

-

Harvest the immature DCs.

-

Induce maturation by culturing the cells for an additional 24-48 hours in medium containing a maturation cocktail. A common cocktail includes TNF-α, IL-1β, IL-6, and PGE2.

-

-

Peptide Pulsing:

-

On the day of vaccination, harvest the mature DCs.

-

Wash the cells twice and resuspend them in a suitable medium like RPMI.

-

Add the sterile, purified p53(232-240) peptide to the DC suspension at a final concentration of 10-50 µg/mL.

-

Incubate the DCs with the peptide for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.

-

-

Final Vaccine Preparation:

-

Wash the peptide-pulsed DCs three times to remove any unbound peptide.

-

Resuspend the final cell product in a sterile saline solution for administration to the patient.

-

Perform quality control checks, including cell viability (trypan blue), phenotype (flow cytometry for markers like CD83, CD86, HLA-DR), and sterility.

-

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is used to quantify the frequency of p53(232-240)-specific T cells based on their ability to secrete IFN-γ upon antigen stimulation.[10]

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Plate Blocking: Wash the plate and block non-specific binding with a blocking buffer (e.g., RPMI with 10% human serum) for 2 hours at 37°C.

-

Cell Plating and Stimulation:

-

Add patient PBMCs (responder cells) to the wells, typically at 1-2 x 105 cells/well.

-

For experimental wells, add the p53(232-240) peptide at a final concentration of 10 µg/mL.

-

Include negative control wells (cells with no peptide or an irrelevant peptide) and positive control wells (cells with a mitogen like PHA or PMA/Ionomycin).

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 1 hour.

-

-

Spot Development:

-

Wash the plate thoroughly.

-

Add a substrate (e.g., AEC or BCIP/NBT) that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

-

-

Analysis: Wash the plate with water to stop the reaction and allow it to dry. Count the spots in each well using an automated ELISpot reader. The frequency of antigen-specific T cells is expressed as spot-forming units (SFU) per million PBMCs after subtracting the background from negative control wells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the characterization of cytokine-producing cells, enabling simultaneous analysis of cell phenotype (e.g., CD8+) and function (e.g., IFN-γ production) at the single-cell level.

-

Cell Stimulation:

-

In a 96-well plate, stimulate 1-2 x 106 PBMCs/well with the p53(232-240) peptide (e.g., 1-10 µg/mL) for a total of 6 hours at 37°C.

-

Include unstimulated (negative) and mitogen-stimulated (positive) controls.

-

For the last 4-5 hours of incubation, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to all wells to block cytokine secretion and cause intracellular accumulation.

-

-

Surface Marker Staining:

-

Harvest the cells and wash them in staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C in the dark. A viability dye should be included to exclude dead cells from analysis.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature. This cross-links proteins and stabilizes the cells.

-

Wash the cells and resuspend them in a permeabilization buffer (e.g., containing saponin). This creates pores in the cell membrane, allowing antibodies to access intracellular targets.

-

-

Intracellular Staining:

-

Add a fluorochrome-conjugated antibody against the cytokine of interest (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the final cell pellet in staining buffer for analysis.

-

Acquire the samples on a multi-parameter flow cytometer.

-

Analyze the data using appropriate software. Gate on live, single cells, then on lymphocyte populations (e.g., CD3+), and finally on CD8+ T cells. Within the CD8+ T-cell gate, quantify the percentage of cells that are positive for the intracellular cytokine (e.g., IFN-γ+). The response is determined by subtracting the percentage of positive cells in the unstimulated control from the peptide-stimulated sample.

-

References

- 1. apexbt.com [apexbt.com]

- 2. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NB-64-96640-50mg | p53 (232-240) [155314-26-4] Clinisciences [clinisciences.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. dl.begellhouse.com [dl.begellhouse.com]

- 10. Phase I dendritic cell p53 peptide vaccine for head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]